(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 606955-46-8
VCID: VC16134362
InChI: InChI=1S/C18H12ClN3OS/c1-11-6-8-12(9-7-11)16-20-18-22(21-16)17(23)15(24-18)10-13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+
SMILES:
Molecular Formula: C18H12ClN3OS
Molecular Weight: 353.8 g/mol

(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 606955-46-8

Cat. No.: VC16134362

Molecular Formula: C18H12ClN3OS

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 606955-46-8

Specification

CAS No. 606955-46-8
Molecular Formula C18H12ClN3OS
Molecular Weight 353.8 g/mol
IUPAC Name (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C18H12ClN3OS/c1-11-6-8-12(9-7-11)16-20-18-22(21-16)17(23)15(24-18)10-13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+
Standard InChI Key YSWDNRMPSKCZFA-XNTDXEJSSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Introduction

Synthesis Methods

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic synthesis techniques. Common methods include the use of batch reactors in industrial settings to control reaction parameters meticulously, ensuring high yield and purity through automated monitoring systems.

Biological Activities and Applications

Compounds similar to (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one exhibit significant biological activities. The biological activity spectrum can include anticancer, anti-inflammatory, antimicrobial, antifungal, antioxidant, anticonvulsant, and antihypertensive properties .

Biological ActivityDescription
AnticancerPotential anticancer properties through inhibition of specific enzymes or receptors.
Anti-inflammatoryMay exhibit anti-inflammatory effects by modulating biochemical pathways.
Antimicrobial/AntifungalShows potential against microbial and fungal infections.
AntioxidantPossesses antioxidant properties, which can protect against oxidative stress.
AnticonvulsantMay have anticonvulsant effects by interacting with neurological targets.

Mechanism of Action

The mechanism of action for (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one involves its interaction with biological targets at the molecular level. It may inhibit specific enzymes or receptors, leading to biochemical cascades that produce therapeutic effects. The precise pathways can vary based on its application.

Research Findings

Recent studies on thiazolo-triazole derivatives have highlighted their potential as anticancer agents. For instance, some compounds in this class have shown excellent anticancer properties without causing toxicity to normal cells . The structural diversity of these compounds allows for novel mechanisms of action in therapeutic applications.

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